![molecular formula C20H23N5OS B14124204 N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B14124204.png)
N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of butylphenyl and methylphenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of 3-methylphenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 4-butylphenylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to monitor the reaction progress and ensure the quality of the final product.
化学反应分析
Types of Reactions
N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted tetrazoles.
科学研究应用
N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, altering their activity. The butylphenyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways.
相似化合物的比较
Similar Compounds
N-(4-butylphenyl)-1-naphthamide: Similar in structure but with a naphthalene ring instead of a tetrazole ring.
N-(4-butylphenyl)-4-methoxybenzenesulfonamide: Contains a methoxy group and a sulfonamide group, offering different chemical properties.
Uniqueness
N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to its combination of a tetrazole ring with butylphenyl and methylphenyl groups. This unique structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C20H23N5OS |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H23N5OS/c1-3-4-7-16-9-11-17(12-10-16)21-19(26)14-27-20-22-23-24-25(20)18-8-5-6-15(2)13-18/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,26) |
InChI 键 |
BFFRELZISDZZEO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14124121.png)

![9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14124135.png)
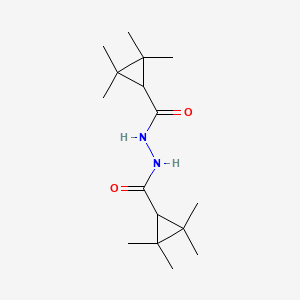
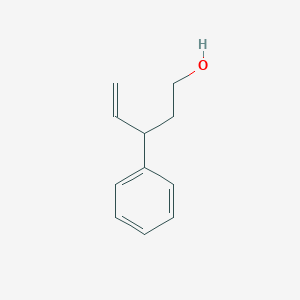
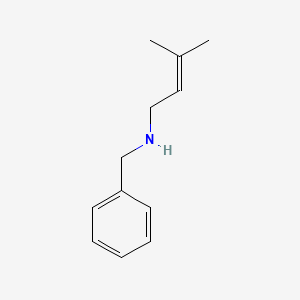

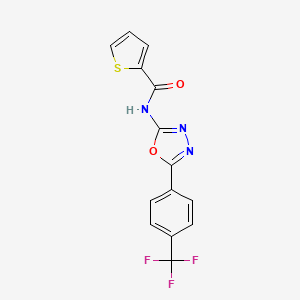
![15,15-dimethyl-23-thia-3-azahexacyclo[11.10.0.02,10.04,9.014,22.016,21]tricosa-1(13),2(10),4,6,8,11,14(22),16,18,20-decaene](/img/structure/B14124184.png)
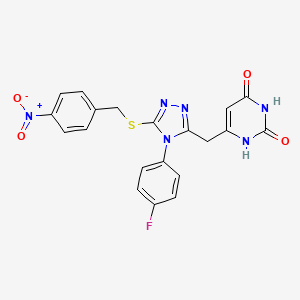
![(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B14124190.png)
![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)
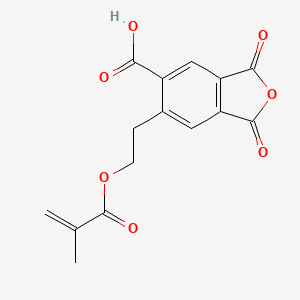
![methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B14124200.png)
